3-Azido-D-alanine 3-Azido-D-alanine
Brand Name: Vulcanchem
CAS No.: 105928-88-9
VCID: VC21540273
InChI: InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m1/s1
SMILES: Array
Molecular Formula: C3H6N4O2
Molecular Weight: 130.11 g/mol

3-Azido-D-alanine

CAS No.: 105928-88-9

Cat. No.: VC21540273

Molecular Formula: C3H6N4O2

Molecular Weight: 130.11 g/mol

* For research use only. Not for human or veterinary use.

3-Azido-D-alanine - 105928-88-9

Specification

CAS No. 105928-88-9
Molecular Formula C3H6N4O2
Molecular Weight 130.11 g/mol
IUPAC Name (2R)-2-amino-3-azidopropanoic acid
Standard InChI InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m1/s1
Standard InChI Key CIFCKCQAKQRJFC-UWTATZPHSA-N
Canonical SMILES C(C(C(=O)O)N)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

D-Alanine, 3-azido- (also referred to as 3-Azido-D-alanine) is an azido-modified derivative of the naturally occurring D-amino acid, D-alanine. The compound is characterized by the presence of an azide group (-N₃) attached to the beta carbon of the alanine structure.

Physical and Chemical Characteristics

PropertyValue
Molecular FormulaC₃H₆N₄O₂
Molecular Weight130.11 g/mol
CAS Number (free acid)105928-88-9
CAS Number (hydrochloride salt)1379690-01-3
Physical StateWhite to off-white crystalline powder
Purity≥98% (HPLC)
Crystal Water Content (HCl salt)8-11%
Shelf Life12 months unopened
Storage Conditions2-8°C, dry (hygroscopic)

The azide group in D-Alanine, 3-azido- is highly reactive and participates in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create bioconjugates and functionalized materials. The compound exhibits solubility in water and polar organic solvents, making it suitable for various chemical reactions in different media.

Synthesis Methods

The synthesis of D-Alanine, 3-azido- can be accomplished through several approaches, each with specific advantages depending on the required scale and application.

Chemical Synthesis Routes

D-Alanine, 3-azido- can be synthesized through nucleophilic substitution reactions. A typical approach involves starting with D-alanine and introducing the azide group through reaction with sodium azide (NaN₃) in the presence of suitable solvents such as dimethyl sulfoxide (DMSO), under controlled temperature conditions.

Protected Amino Acid Approach

For more selective synthesis, researchers often employ protected amino acid precursors. N-Tert-butoxycarbonyl-azido-D-alanine (CAS: 225780-77-8) serves as a protected intermediate in the synthesis pathway, where the tert-butoxycarbonyl (Boc) group protects the amino group during the reaction sequence. This approach allows for greater control over reactivity and improved yields.

Enzymatic Methods

Enzymatic approaches leverage ATP-dependent ligases (e.g., D-alanine:D-alanine ligase, Ddl) to catalyze the ligation of D-alanine derivatives, with azide groups introduced via post-synthetic modification.

Mechanism of Action and Biochemical Properties

Incorporation into Bacterial Structures

In bacterial systems, D-Alanine, 3-azido- can be incorporated into peptidoglycan structures, replacing natural D-alanine in the synthesis of cell wall components. Studies have demonstrated that D-Alanine, 3-azido- inserts into specific positions of the peptidoglycan stem peptide: the fourth position in Escherichia coli and the fifth position in Listeria monocytogenes .

Biosynthetic Pathway of Incorporation

Research indicates two primary mechanisms for insertion of D-amino acids into peptidoglycan:

  • Periplasmic editing of the mature polymer

  • Cytosolic incorporation into peptidoglycan precursors

The observation of D-Alanine, 3-azido- in the fifth position of peptidoglycan stem peptides suggests its incorporation into newly synthesized peptidoglycan, rather than post-synthetic modification .

Applications in Scientific Research

Click Chemistry and Bioconjugation

The azide group in D-Alanine, 3-azido- enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also undergo ring strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups .

Reaction TypeCatalystApplications
CuAACCuSO₄/sodium ascorbateProtein labeling, peptide modification
SPAACNone (strain-promoted)In vivo imaging, cell surface labeling

Peptide Synthesis Applications

D-Alanine, 3-azido- serves as a valuable building block in peptide synthesis, enabling the creation of azide-modified peptides that can be further functionalized through click chemistry. These modified peptides have significant potential in the development of new therapeutics and biochemistry research .

Fmoc-protected derivatives of D-Alanine, 3-azido- (such as Fmoc-D-Dap(N₃)-OH, CAS: 1016163-79-3) are particularly useful in solid-phase peptide synthesis. For optimal results, coupling reagents such as PyBOP or Castro's reagent are recommended, as poor results have been reported with HBTU or TBTU .

Bacterial Detection and Imaging

One of the most significant applications of D-Alanine, 3-azido- lies in bacterial detection and imaging. The compound's ability to be incorporated into bacterial cell walls makes it an excellent tool for selectively targeting bacteria.

Fluorescence Labeling

D-Alanine, 3-azido- has demonstrated effectiveness in fluorescence detection of bacteria. In a study with Staphylococcus aureus, cultures incubated with D-Alanine, 3-azido- showed significantly higher uptake of fluorescent DBCO probes compared to controls .

Positron Emission Tomography (PET) Imaging

The compound has shown considerable promise in PET imaging applications. Radiolabeled derivatives such as [¹⁸F]FB-sulfo-DBCO can bind to azide-modified bacteria through strain-promoted azide-alkyne cycloaddition, enabling PET visualization of bacterial infections .

Bacterial SpeciesFold Increase in [¹⁸F]FB-sulfo-DBCO Uptake
Staphylococcus aureus7.0×
Listeria monocytogenes1.6×
Acinetobacter baumannii2.1×

This selective labeling capability has potential applications in diagnosing bacterial infections, particularly in distinguishing bacterial infections from sterile inflammation .

De Novo Protein Biosynthesis Monitoring

D-Alanine, 3-azido- can be used for monitoring de novo protein biosynthesis. As an alternative to radioactive labeling methods using ³⁵S amino acid incorporation, D-Alanine, 3-azido- can be incorporated into newly synthesized proteins and subsequently detected via click chemistry with alkyne-containing reporter molecules .

Biological Activity in Different Organisms

Bacterial Species Compatibility

D-Alanine, 3-azido- has been successfully used to label a variety of bacterial species, including both Gram-positive and Gram-negative bacteria:

Bacterial SpeciesGram TypeIncorporation Efficiency
Staphylococcus aureusPositiveHigh
Escherichia coliNegativeModerate
Pseudomonas aeruginosaNegativeModerate
Acinetobacter baumanniiNegativeHigh
Listeria monocytogenesPositiveHigh
Magnetospirillum gryphiswaldenseNegativeConcentration-dependent

Effect on Magnetotactic Bacteria

Research on magnetotactic bacteria (Magnetospirillum gryphiswaldense) has revealed interesting findings regarding the incorporation of D-Alanine, 3-azido-. Studies have demonstrated the existence of a concentration limit for effective incorporation of the azide group while maintaining the magnetic properties of the cells . This observation is particularly relevant for applications involving single-cell tagging methods in these specialized bacteria.

Recent Research Advances

Bacterial Infection Detection

D-[³-¹¹C]alanine, a radiolabeled derivative related to D-Alanine, 3-azido-, has shown promise as a PET tracer for bacterial infection detection. Studies have demonstrated significant accumulation in infected tissues compared to sterile inflammation models, highlighting the potential for clinical diagnostics of bacterial infections .

Intracellular Pathogen Visualization

Research has demonstrated that D-Alanine, 3-azido- can be specifically incorporated into the nascent peptidoglycan of intracellular pathogens such as Listeria monocytogenes, both in vitro and during macrophage infection . This finding opens new possibilities for studying bacterial infection processes within host cells.

Comparison with L-isomer

Practical Considerations for Laboratory Use

Click Chemistry Protocols

For protein click reactions involving D-Alanine, 3-azido-, a catalyst system based on CuSO₄ and sodium ascorbate is recommended when using dye azides to label alkyne-modified proteins. Due to the diverse physicochemical properties of proteins compared to oligonucleotides, finding optimal click conditions can be more challenging, and labeling rates are typically lower .

Media Compatibility

D-Alanine, 3-azido- has been successfully used in various media including Phosphate Buffered Saline (PBS), M9 Minimal Media (M9), Ham's F-12 (F-12), and Lysogeny Broth (LB), demonstrating its versatility for different experimental conditions .

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